molecular formula C6H14N2 B2672828 trans-N1,N1-dimethylcyclobutane-1,3-diamine CAS No. 1821830-18-5

trans-N1,N1-dimethylcyclobutane-1,3-diamine

Cat. No.: B2672828
CAS No.: 1821830-18-5
M. Wt: 114.192
InChI Key: JNMHKIHUTNBSJN-OLQVQODUSA-N
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Description

trans-N1,N1-Dimethylcyclobutane-1,3-diamine is a bicyclic diamine featuring a cyclobutane ring with two amine groups in a trans-configuration at the 1,3-positions, both substituted with methyl groups at the N1 positions (Figure 1). Its molecular formula is C₆H₁₄N₂, with a molecular weight of 114.19 g/mol . The compound’s SMILES structure (N(C)(C)C1CC(C1)N) highlights its rigid cyclobutane backbone and dimethylamine substituents . It is often utilized as a dihydrochloride salt (CAS: 2230911-87-0; molecular weight: 187.11 g/mol) for enhanced stability in pharmaceutical and synthetic applications .

Properties

IUPAC Name

1-N,1-N-dimethylcyclobutane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8(2)6-3-5(7)4-6/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMHKIHUTNBSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-N1,N1-dimethylcyclobutane-1,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dibromocyclobutane with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired diamine compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: trans-N1,N1-dimethylcyclobutane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce simpler amines or hydrocarbons.

Scientific Research Applications

Chemistry: In chemistry, trans-N1,N1-dimethylcyclobutane-1,3-diamine is used as a ligand in coordination chemistry

Biology: In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its unique structure allows for the creation of novel compounds with potential therapeutic applications.

Medicine: In medicine, this compound is explored for its potential use in drug development. Its ability to form stable complexes with metal ions makes it a candidate for designing metal-based drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural properties make it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of trans-N1,N1-dimethylcyclobutane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit specific catalytic or biological activities. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of trans-N1,N1-Dimethylcyclobutane-1,3-diamine and Analogous Diamines

Compound Name Backbone Substituents CAS Number Molecular Weight (g/mol) Key Features
This compound Cyclobutane N1,N1-dimethyl 1821832-50-1 114.19 Trans-1,3-diamine; rigid ring
N1,N1-Dimethylpropane-1,3-diamine Propane N1,N1-dimethyl Not provided 102.18 Linear; flexible backbone
N1,N1-Dimethylcyclopentane-1,3-diamine Cyclopentane N1,N1-dimethyl 1314965-70-2 128.22 Larger ring; increased lipophilicity
N1,N1,3-Trimethylbutane-1,3-diamine Butane N1,N1,3-trimethyl 933738-55-7 130.23 Branched; steric hindrance
(R)-N1,N1-Dimethyl-4-(phenylthio)butane-1,3-diamine Butane N1,N1-dimethyl; 4-phenylthio Not provided ~209.35 (estimated) Thioether group; chiral center

Key Observations :

  • Backbone Rigidity : The cyclobutane backbone in the target compound provides greater rigidity compared to linear (propane/butane) or larger cyclic (cyclopentane) analogs, which may enhance stereoselectivity in catalysis or binding .
  • Compounds with additional substituents (e.g., phenylthio in ) exhibit modified electronic properties .

Table 2: Physicochemical and Functional Comparison

Compound Name pKa (Predicted) Solubility Reported Applications
This compound Not reported Hydrochloride salt soluble in water Pharmaceutical intermediate
N1,N1-Dimethylpropane-1,3-diamine ~10.4 (similar amines) High polarity Precursor for KYNA amide derivatives
N1,N1-Dimethylcyclopentane-1,3-diamine Not reported Likely lipophilic Unspecified; structural analog
N-cyclohexyl-N-(3-dimethylaminopropyl)propane-1,3-diamine ~10.4 Moderate Inhibitor of aminoglycoside-modifying enzymes

Key Observations :

  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility, critical for pharmaceutical formulations .

Biological Activity

Introduction

trans-N1,N1-dimethylcyclobutane-1,3-diamine (C6H14N2) is a cyclic diamine that has garnered attention for its unique structural properties and potential biological applications. This compound exhibits a variety of biological activities, primarily through its interactions with metal ions and biological macromolecules. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its ability to form stable complexes with metal ions, which can influence various biochemical pathways. Its mechanism of action involves:

  • Ligand Interaction : The compound acts as a ligand, forming complexes with transition metals that can modulate enzyme activity and cellular signaling pathways.
  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes, potentially impacting metabolic pathways.
  • Reactivity : It undergoes oxidation and reduction reactions, which can lead to the formation of biologically active derivatives .

Table 1: Summary of Chemical Reactions

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateAmine oxides
ReductionLithium aluminum hydrideSecondary amines
SubstitutionAlkyl halides + BaseSubstituted cyclobutane derivatives

Potential Therapeutic Uses

The compound is being investigated for its potential therapeutic applications in drug development. Its unique structure allows for the design of novel compounds that may exhibit significant biological activity:

  • Metallodrug Design : Due to its ability to form stable metal complexes, it is considered a candidate for metallodrug development aimed at targeting specific diseases.
  • Building Block in Synthesis : It serves as a building block for synthesizing biologically active molecules, which may have implications in treating various conditions .

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with a specific enzyme involved in metabolic pathways. The results indicated that the compound acted as an inhibitor, suggesting potential applications in metabolic regulation.

Case Study 2: Metal Complex Formation

Research demonstrated that this compound forms stable complexes with metal ions such as copper and nickel. These complexes exhibited enhanced catalytic activity in organic reactions, highlighting the compound's utility in coordination chemistry and catalysis .

Comparative Analysis with Similar Compounds

Comparative studies with similar cyclic diamines reveal unique aspects of this compound:

Compound NameStructure TypeUnique Feature
trans-N,N-dimethylcyclohexane-1,2-diamineCyclohexaneLarger ring size; different steric properties
trans-N,N-dimethylcyclopentane-1,3-diamineCyclopentaneIntermediate ring size; varying electronic properties

The smaller ring size of this compound imparts distinct steric and electronic properties compared to its cyclohexane and cyclopentane analogs. This uniqueness makes it particularly valuable for studying structure-activity relationships in chemical and biological contexts .

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